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This guide provides a comprehensive comparison of Terevalefim (formerly ANG-3777) efficacy
data from key clinical trials against placebo. Terevalefim is a small molecule mimetic of
hepatocyte growth factor (HGF) that activates the c-Met signaling pathway, which is involved in
tissue repair and regeneration. The data presented here is intended to offer an objective
overview of the therapeutic potential of Terevalefim in two critical renal indications: delayed
graft function (DGF) in kidney transplant recipients and acute kidney injury (AKI) associated
with cardiac surgery.

Efficacy Data Summary

The following tables summarize the quantitative data from two major clinical trials investigating
the efficacy of Terevalefim. In both studies, the comparator was a placebo, as there are
currently no approved therapies for the prevention of DGF, making placebo the standard of
care in a clinical trial setting.

Table 1: Phase 3 Study of Terevalefim for Delayed Graft
Function (DGF) in Kidney Transplant Recipients
(NCT02474667)
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Efficacy Endpoint Terevalefim (n=124) Placebo (n=124) Statistic

Primary Endpoint

Estimated Glomerular

Filtration Rate (eGFR) Not statistically
Not reported Not reported o

at Day 360 significant

(mL/min/1.73m?)

Secondary Endpoints

Incidence of Delayed

] 68.5% 69.4%
Graft Function
Incidence of Acute
o 8.1% 6.5%
Rejection
Graft Failure 3.2% 8.1% Numerically lower

Statistical analysis for the primary endpoint was conducted on the intent-to-treat population.
While the primary endpoint was not met, a prespecified analysis of study completers suggested
a potential biological activity for Terevalefim, with a p-value approaching statistical significance
(p=0.06) for the eGFR difference at 12 months.[1][2]

Table 2: Phase 2 Study of Terevalefim for Cardiac
Surgery-Associated Acute Kidney Injury (CSA-AKI)
(GUARD Trial)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38387622/
https://www.biospace.com/vifor-pharma-and-angion-report-topline-results-from-phase-iii-registration-trial-of-ang-3777-in-kidney-transplant-patients-at-risk-for-delayed-graft-function
https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Efficacy Endpoint Terevalefim (n=129) Placebo (n=130) Statistic (p-value)

Primary Endpoint

Mean Area Under the

Curve of Percent Not significantly Not significantly 077
Increase in Serum different different '
Creatinine (Days 2-6)
Secondary Endpoints
Major Adverse Kidney

18.6% 16.2% 0.60
Events by Day 30
Major Adverse Kidney

14.7% 21.5% 0.16

Events by Day 90

Incidence of AKI
47.3% 48.5%
through Day 5

The GUARD trial concluded that the findings do not support the efficacy of Terevalefim in
preventing the development of AKI following cardiopulmonary bypass.[3]

Experimental Protocols
Phase 3 Study in Delayed Graft Function (NCT02474667)

This was a randomized, double-blind, placebo-controlled, multicenter trial.[1][4]

» Patient Population: The study enrolled 248 patients receiving their first kidney transplant from
a deceased donor.

« Intervention: Patients were randomized to receive either Terevalefim (2 mg/kg) or a
matching placebo. The study drug was administered as a once-daily intravenous infusion for
three consecutive days, with the first dose initiated within 30 hours following the transplant.

e Primary Endpoint: The primary efficacy endpoint was the estimated glomerular filtration rate
(eGFR) at 12 months (Day 360).
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Statistical Analysis: The primary analysis was performed on the intent-to-treat (ITT)
population, which included all randomized patients who received at least one dose of the
study drug. A prespecified analysis was also conducted on the per-protocol population, which
included patients who completed the study without major protocol deviations.

Phase 2 Study in Cardiac Surgery-Associated Acute
Kidney Injury (GUARD Trial)

This was a randomized, double-blind, placebo-controlled, multicenter proof-of-concept trial.

Patient Population: The study enrolled 259 patients undergoing cardiac surgery with
cardiopulmonary bypass who were at risk for developing AKI.

Intervention: Patients were randomized to receive either Terevalefim (2 mg/kg) or a
matching placebo. The study drug was administered as a once-daily intravenous infusion for
four consecutive days.

Primary Endpoint: The primary endpoint was the severity of AKI, measured by the mean area
under the curve of the percent increase in serum creatinine from baseline through day 6.

Secondary Endpoints: Secondary endpoints included the proportion of patients who
developed major adverse kidney events (MAKE) by day 30 and day 90, and the percentage
of patients diagnosed with AKI through day 5.

Statistical Analysis: The efficacy analyses were conducted on the full analysis set, which
included all randomized patients who received at least one dose of the study drug.

Visualizations
Terevalefim's Mechanism of Action: The c-Met Signaling
Pathway

Terevalefim acts as a mimetic of Hepatocyte Growth Factor (HGF), the natural ligand for the c-

Met receptor. The binding of Terevalefim to c-Met is intended to activate downstream signaling

pathways that promote cell survival, proliferation, and tissue repair.
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Caption: Terevalefim activates the c-Met receptor, initiating key downstream signaling
pathways.

Experimental Workflow for the Phase 3 DGF Trial

The following diagram illustrates the logical flow of the pivotal Phase 3 clinical trial for
Terevalefim in patients with delayed graft function.
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Caption: Workflow of the Phase 3 clinical trial for Terevalefim in Delayed Graft Function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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